molecular formula C23H18ClN3O9 B10891136 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(furan-2-ylcarbonyl)glycylglycinate

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(furan-2-ylcarbonyl)glycylglycinate

Cat. No.: B10891136
M. Wt: 515.9 g/mol
InChI Key: CYASBHPGZLDNMK-UHFFFAOYSA-N
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Description

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated nitrophenoxy group, a furan ring, and an oxoethyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination and nitration of phenol derivatives to introduce the chloro and nitro groups. This is followed by the formation of the phenoxy linkage through nucleophilic aromatic substitution reactions. The final steps involve esterification and amidation reactions to introduce the oxoethyl and furylcarbonyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and interaction with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate is unique due to the presence of the furylcarbonyl group, which imparts specific properties and potential biological activities. The combination of the chloro, nitro, and furyl groups makes this compound distinct from its analogs, offering unique reactivity and applications.

Properties

Molecular Formula

C23H18ClN3O9

Molecular Weight

515.9 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C23H18ClN3O9/c24-16-3-1-4-17(27(32)33)22(16)36-15-8-6-14(7-9-15)18(28)13-35-21(30)12-25-20(29)11-26-23(31)19-5-2-10-34-19/h1-10H,11-13H2,(H,25,29)(H,26,31)

InChI Key

CYASBHPGZLDNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CNC(=O)C3=CC=CO3)[N+](=O)[O-]

Origin of Product

United States

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